molecular formula C11H11N3O2 B14732805 4-hydroxy-5-(4-methylanilino)-1H-pyrimidin-6-one CAS No. 6972-22-1

4-hydroxy-5-(4-methylanilino)-1H-pyrimidin-6-one

Cat. No.: B14732805
CAS No.: 6972-22-1
M. Wt: 217.22 g/mol
InChI Key: VBVXISQEKXSPKD-UHFFFAOYSA-N
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Description

4-hydroxy-5-(p-toluidino)-1H-pyrimidin-6-one is a chemical compound with a complex structure that includes a pyrimidine ring substituted with hydroxy and p-toluidino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-5-(p-toluidino)-1H-pyrimidin-6-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of p-toluidine with a suitable pyrimidine derivative, followed by hydrolysis and purification steps. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 4-hydroxy-5-(p-toluidino)-1H-pyrimidin-6-one may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while ensuring the quality and consistency of the final product. Industrial production may also incorporate advanced techniques such as flow chemistry and automated synthesis to enhance productivity.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-5-(p-toluidino)-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The p-toluidino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with different properties and applications.

Scientific Research Applications

4-hydroxy-5-(p-toluidino)-1H-pyrimidin-6-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-hydroxy-5-(p-toluidino)-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. The hydroxy and p-toluidino groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-hydroxy-5-(p-toluidino)-1H-pyrimidin-6-one include other pyrimidine derivatives with different substituents, such as:

  • 4-hydroxy-5-(5-sulfo-4-p-toluidino-1naphthylazo)-naphthalene-2,7-disulfonic acid
  • 1-hydroxy-4-(p-toluidino)anthraquinone

Uniqueness

The uniqueness of 4-hydroxy-5-(p-toluidino)-1H-pyrimidin-6-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy and p-toluidino groups makes it a versatile compound for various applications, distinguishing it from other pyrimidine derivatives.

Properties

CAS No.

6972-22-1

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

4-hydroxy-5-(4-methylanilino)-1H-pyrimidin-6-one

InChI

InChI=1S/C11H11N3O2/c1-7-2-4-8(5-3-7)14-9-10(15)12-6-13-11(9)16/h2-6,14H,1H3,(H2,12,13,15,16)

InChI Key

VBVXISQEKXSPKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(N=CNC2=O)O

Origin of Product

United States

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